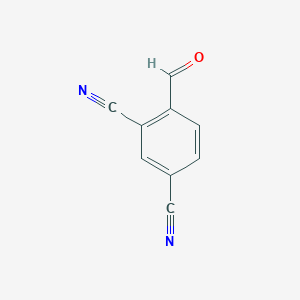

4-Formylisophthalonitrile

説明

4-Formylisophthalonitrile is a nitrile-substituted aromatic compound featuring a formyl (-CHO) functional group at the 4-position of the isophthalonitrile backbone. For instance, 4-(4-Formylphenoxy)phthalonitrile, a closely related compound, undergoes oxidation at ambient conditions to form carboxylated derivatives, highlighting the reactivity of the formyl group in such frameworks . This suggests that this compound may serve as a precursor for synthesizing functionalized materials or pharmaceuticals through oxidation or nucleophilic addition reactions.

特性

IUPAC Name |

4-formylbenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O/c10-4-7-1-2-8(6-12)9(3-7)5-11/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULQIFBKWFPACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Formylisophthalonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound, a derivative of isophthalonitrile, has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 173.16 g/mol

The compound features a formyl group attached to an isophthalonitrile backbone, which is crucial for its biological activity.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study assessed its impact on human tumor cell lines, revealing significant tumor-specific cytotoxicity. The compound demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, suggesting a promising role in cancer therapy .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa (Cervical) | 15.2 | High |

| MCF-7 (Breast) | 20.5 | Moderate |

| A549 (Lung) | 18.0 | High |

| Normal Fibroblasts | >50 | Low |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its efficacy against Helicobacter pylori was particularly noteworthy, with comparable results to standard treatments like metronidazole. The compound also demonstrated urease inhibitory activity, which is essential for the management of H. pylori-related diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Cell Cycle Progression : It affects the cell cycle by modulating cyclins and cyclin-dependent kinases (CDKs), leading to G1/S phase arrest.

- Reactive Oxygen Species (ROS) Regulation : this compound influences ROS levels, contributing to its cytotoxic effects against tumor cells.

Study on Anticancer Effects

A recent case study focused on the application of this compound in treating breast cancer models. The results indicated that treatment with the compound significantly reduced tumor size and improved survival rates in animal models compared to controls. Histological analysis showed reduced proliferation markers and increased apoptosis in treated tumors .

Clinical Implications

The promising preclinical results have led to discussions about potential clinical applications. Researchers are advocating for further clinical trials to explore the efficacy and safety of this compound in humans, particularly for cancers resistant to conventional therapies.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 4-Formylisophthalonitrile with structurally similar compounds, emphasizing substituents, molecular weight, and key functional groups:

Key Observations :

- Reactivity: The formyl group in this compound distinguishes it from methyl, phenoxy, or halogen-substituted analogs. The -CHO group is highly electrophilic, enabling reactions such as oxidation (to carboxylic acids) or condensation (e.g., Schiff base formation) . In contrast, methyl or phenoxy substituents (as in 4-Methylisophthalonitrile or 4-Phenoxyphthalonitrile) primarily influence steric and electronic properties without direct participation in redox reactions .

- Applications: this compound: Likely used in polymer chemistry or drug synthesis due to its reactive formyl group. Analogous compounds, like 4-formyl-3-(methylsulfonyl)benzonitrile (CAS 1161921-93-2), are marketed as fine chemicals for specialized intermediates . 4-Methylisophthalonitrile: Utilized in research as a building block for organic synthesis, though its applications are less specialized compared to formyl derivatives . 4-Phenoxyphthalonitrile: Potential use in high-performance polymers (e.g., phthalocyanines) due to the electron-donating phenoxy group . Halogenated Derivatives (e.g., 4,5-Dichlorophthalonitrile): Valued in flame retardants or agrochemicals, where chlorine atoms enhance thermal stability and bioactivity .

Research and Industrial Relevance

- Pharmaceuticals: The formyl group in this compound aligns with trends in drug design, where aldehydes act as warheads in covalent inhibitors or intermediates for heterocycle synthesis. For example, (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (CAS 488787-59-3) demonstrates the pharmaceutical relevance of nitrile-containing aldehydes .

- Material Science: Phenoxy and sulfanyl derivatives (e.g., 4-Phenoxyphthalonitrile) are pivotal in synthesizing phthalocyanines for optoelectronic devices , while methyl and chloro analogs contribute to polymer crosslinking or agrochemical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。